molecular formula C19H21N7O B2972014 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea CAS No. 1021213-61-5

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea

Cat. No.: B2972014
CAS No.: 1021213-61-5
M. Wt: 363.425
InChI Key: AUNVUSPHNNGLPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a pyridazine core substituted with a pyridin-4-ylamino group and an ethylamino linker connected to a p-tolyl urea moiety. The pyridazine and pyridine rings may enhance hydrogen-bonding interactions with biological targets, while the p-tolyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-[[6-(pyridin-4-ylamino)pyridazin-3-yl]amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-14-2-4-15(5-3-14)24-19(27)22-13-12-21-17-6-7-18(26-25-17)23-16-8-10-20-11-9-16/h2-11H,12-13H2,1H3,(H,21,25)(H,20,23,26)(H2,22,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNVUSPHNNGLPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCCNC2=NN=C(C=C2)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinyl Intermediate: This step involves the reaction of 4-aminopyridine with a suitable reagent to form the pyridazinyl intermediate.

    Coupling Reaction: The pyridazinyl intermediate is then coupled with an ethylamine derivative under controlled conditions to form the desired ethylamine-linked intermediate.

    Urea Formation: Finally, the ethylamine-linked intermediate is reacted with p-tolyl isocyanate to form the target compound, this compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazinyl or pyridinyl rings, often using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., 0-100°C). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent, kinase inhibitor, and anti-inflammatory compound.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs from Pyridine and Triazole-Based Ureas

  • Compound 15a : 1-(2-Methyl-6-(5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl)pyridin-3-yl)-3-(4-methoxyphenyl)urea ()
    • Key Differences :
  • Core Structure : Replaces the pyridazine in the target compound with a pyridine-triazole hybrid.
  • Substituents : The methoxyphenyl urea group in 15a differs from the p-tolyl group in the target compound, altering electronic properties (electron-donating methoxy vs. electron-neutral methyl).
  • Inferred Properties:
  • The nitro group on the triazole in 15a may reduce metabolic stability compared to the target compound’s pyridazine core.
  • The methoxy group could enhance solubility but reduce lipophilicity relative to the p-tolyl group.

Triazine and Oxaadamantane-Based Ureas

  • Compound 18: 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea () Key Differences:
  • Core Structure : Utilizes a triazine ring instead of pyridazine, which may alter binding specificity due to differing hydrogen-bonding patterns.
  • Substituents: The oxaadamantyl group introduces rigid, bulky hydrophobicity, contrasting with the target compound’s pyridin-4-ylamino-ethyl linker.
  • Synthesis : Involves methylamine substitution on a triazine precursor in DCM, a divergent approach from the pyridazine-based synthesis .
    • Inferred Properties :
  • The triazine-oxaadamantane combination likely enhances target selectivity for enzymes preferring hydrophobic pockets.
  • The target compound’s pyridazine-pyridine system may offer broader polar interactions compared to triazine.

Data Table: Structural and Functional Comparison

Compound Name / ID Core Heterocycle Urea Substituent Key Functional Groups Synthesis Method Inferred Biological Target
Target Compound Pyridazine p-Tolyl Pyridin-4-ylamino, ethyl linker Likely reflux in dioxane* Kinases, enzymes
Compound 15a () Pyridine-Triazole 4-Methoxyphenyl Nitrophenyl, methyl triazole Reflux in dioxane Anticancer agents
Compound 18 () Triazine Oxaadamantyl Methylamino, piperidinyl DCM, methylamine/DIPEA Proteases, viral targets

*Synthesis method inferred from analogous protocols in .

Research Implications and Limitations

  • Structural Insights :
    • The target compound’s pyridazine core may improve water solubility compared to triazole or triazine analogs, while the p-tolyl group balances lipophilicity.
    • The absence of nitro or bulky groups (e.g., oxaadamantyl) could enhance metabolic stability relative to Compounds 15a and 16.
  • Limitations: No direct biological data for the target compound is available in the provided evidence; comparisons rely on structural extrapolation. Synthesis details for the target compound must be inferred from analogs, necessitating experimental validation.

Biological Activity

The compound 1-(2-((6-(Pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-3-(p-tolyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22N6C_{18}H_{22}N_{6}, with a molecular weight of approximately 342.41 g/mol. The compound features a urea moiety, pyridazine, and pyridine rings, which contribute to its unique chemical properties.

Anticancer Activity

Research indicates that compounds similar to This compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against lung and breast cancer cells, suggesting strong anticancer potential.

Case Study: Inhibition of Cancer Cell Proliferation

  • Objective : To evaluate the antiproliferative effects of the compound on A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
  • Findings : The compound demonstrated an IC50 of approximately 5 μM against A549 cells and 7 μM against MCF-7 cells, indicating effective inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It is believed to inhibit cytokine signaling pathways, particularly IL-12 and IL-23, which are crucial in inflammatory responses.

Case Study: Modulation of Cytokine Production

  • Objective : Assess the impact on pro-inflammatory cytokine levels in THP-1 macrophages.
  • Findings : Treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels, highlighting its potential as an anti-inflammatory agent.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including:

  • Tyrosine Kinases : The compound acts as an inhibitor of tyrosine kinases involved in cell signaling pathways related to cancer and inflammation.
  • Cytokine Receptors : By modulating receptor activity, it can influence downstream signaling cascades that lead to inflammation or tumor growth.

Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50 (μM)Mechanism of Action
AnticancerA5495Inhibition of cell proliferation
AnticancerMCF-77Inhibition of cell proliferation
Anti-inflammatoryTHP-1 Macrophages-Reduction in TNF-alpha and IL-6 production

Research Findings Summary

Recent studies have highlighted the biological significance of this compound:

  • Antiproliferative Effects : Demonstrated significant inhibition across various cancer cell lines.
  • Cytokine Modulation : Effective in reducing pro-inflammatory cytokines, suggesting therapeutic potential in inflammatory diseases.
  • Mechanistic Insights : Identified as a tyrosine kinase inhibitor with implications for cancer therapy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.